molecular formula C13H11N3O2 B8373980 2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol

2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol

Cat. No.: B8373980
M. Wt: 241.24 g/mol
InChI Key: MUNSCAJTQCLVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H11N3O2/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)

InChI Key

MUNSCAJTQCLVNR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine (50 mg, 0.20 mmol) was dissolved in CH2Cl2 (10 mL) and made acidic with 2M HCl in diethylether. The solvent was removed in vacuo and hydrogen bromide (48% aq., 2 mL) was added. The reaction was run in a microwave reactor at 120° C. for 15 minutes. The mixture was then made basic with sodium bicarbonate and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The crude product was purified by preparative HPLC, to give the title compound (11 mg) as a white solid. 1H NMR δ ppm 9.95 (br. s, 1H) 8.72 (d, 1H) 7.99 (dd, 1H) 7.46 (d, 1 H) 7.28 (d, 1 H) 7.03 (d, 1H) 6.79 (dd, 1H) 6.58 (d, 1H) 2.85 (d, 3H); MS m/z (M+H) 242, (M−H) 240.
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50 mg
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10 mL
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